molecular formula C15H14N2O3 B6392555 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261964-66-2

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%

Cat. No. B6392555
CAS RN: 1261964-66-2
M. Wt: 270.28 g/mol
InChI Key: HAAAIQQPNMVOOV-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid (2-DACPN), also known as 4-dimethylaminocinnamoyl-2-isonicotinic acid, is a synthetic compound with a wide range of applications in the scientific research field. It is a highly versatile compound and has been used in a variety of experiments and studies. 2-DACPN is a colorless crystalline solid that is soluble in water and has a molecular weight of 222.25 g/mol. It is a derivative of isonicotinic acid and is used in the synthesis of various compounds.

Mechanism of Action

2-DACPN acts as a catalyst in the synthesis of various compounds. It facilitates the reaction between two or more molecules by increasing the rate of reaction. This is done by lowering the activation energy of the reaction, which allows the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
2-DACPN has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness and improved memory. 2-DACPN has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-DACPN has several advantages in laboratory experiments. It is a highly versatile compound and can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 2-DACPN is a highly reactive compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-DACPN. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the development of new polymers and materials. Additionally, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new drugs and treatments for various diseases and disorders.

Synthesis Methods

2-DACPN can be synthesized using a variety of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of isonicotinic acid with dimethylaminocarbonyl chloride in the presence of a Lewis acid catalyst. This reaction is carried out in an inert atmosphere and results in the formation of 2-DACPN. Another method that has been used to synthesize 2-DACPN is the reaction of isonicotinic acid with dimethylaminocarbonyl bromide. This reaction is also carried out in an inert atmosphere and results in the formation of 2-DACPN.

Scientific Research Applications

2-DACPN has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of various compounds. Additionally, it has been used in the synthesis of polymers and other materials.

properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)13-9-12(15(19)20)7-8-16-13/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAAIQQPNMVOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688055
Record name 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-66-2
Record name 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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